2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide
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Description
The compound “2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is part of a new set of molecules designed and synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of this compound involves the use of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process for this specific compound is not detailed in the available resources.Chemical Reactions Analysis
The compound is part of a series of molecules designed to inhibit CDK2, a protein kinase essential in cellular processes . The exact chemical reactions involving this compound are not detailed in the available resources.Physical and Chemical Properties Analysis
The molecular weight of the compound is 397.7902232 . Other physical and chemical properties are not detailed in the available resources.Mechanism of Action
Target of Action
The primary target of this compound, also known as F2514-0179, is the Src family of protein tyrosine kinases . These kinases play a crucial role in cellular proliferation, survival, and differentiation .
Mode of Action
F2514-0179 acts as a potent, reversible, ATP-competitive inhibitor of the Src family of protein tyrosine kinases . It competes with ATP for binding to the kinase’s active site, thereby preventing the phosphorylation of tyrosine residues on substrate proteins .
Biochemical Pathways
The inhibition of Src kinases by F2514-0179 affects multiple biochemical pathways. For instance, it can disrupt signal transduction pathways involved in cell growth and survival, leading to cell cycle arrest and apoptosis . The compound can also hinder an AKT-Wee1-cyclin-dependent kinase 1 (CDK1) axis, leading to inhibition of CDK1, the main trigger of entry into mitosis .
Pharmacokinetics
As an atp-competitive inhibitor, its bioavailability and efficacy are likely influenced by the concentration of atp in the cell .
Result of Action
The action of F2514-0179 leads to significant cytotoxic effects and induces apoptosis in various cell lines . For example, it can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects . Additionally, F2514-0179 upregulates the level of caspase-3, a key executor of apoptosis .
Action Environment
The action, efficacy, and stability of F2514-0179 can be influenced by various environmental factors. For instance, the presence of other ATP-competitive molecules can affect its binding to Src kinases . Moreover, the compound’s stability and efficacy might be affected by factors such as pH, temperature, and the presence of other biomolecules in the cellular environment.
Future Directions
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN5O2/c20-12-3-1-6-15(7-12)26-18-16(9-23-26)19(28)25(11-22-18)10-17(27)24-14-5-2-4-13(21)8-14/h1-9,11H,10H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMZODCTIQVQCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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